molecular formula C26H33N3O5 B11428240 3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B11428240
M. Wt: 467.6 g/mol
InChI Key: SPTZINXRQXCZEJ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including ethoxy groups, a methylphenyl group, and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Groups: The ethoxy groups are introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial formulations.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-N-(propan-2-yl)benzamide: This compound has a thiazole ring instead of an oxadiazole ring.

    3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-triazol-5-yl]methyl}-N-(propan-2-yl)benzamide: This compound has a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C26H33N3O5

Molecular Weight

467.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C26H33N3O5/c1-7-31-21-14-20(15-22(32-8-2)24(21)33-9-3)26(30)29(17(4)5)16-23-27-25(28-34-23)19-12-10-18(6)11-13-19/h10-15,17H,7-9,16H2,1-6H3

InChI Key

SPTZINXRQXCZEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)C)C(C)C

Origin of Product

United States

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